2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1172291-64-3
VCID: VC3359865
InChI: InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
SMILES: C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl
Molecular Formula: C14H14Cl2FN3
Molecular Weight: 314.2 g/mol

2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

CAS No.: 1172291-64-3

Cat. No.: VC3359865

Molecular Formula: C14H14Cl2FN3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride - 1172291-64-3

Specification

CAS No. 1172291-64-3
Molecular Formula C14H14Cl2FN3
Molecular Weight 314.2 g/mol
IUPAC Name 2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
Standard InChI Key VJBKNBFQJFMRBD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl
Canonical SMILES C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride belongs to the benzodiazole family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a diazole ring. This particular derivative features a 2-fluorophenylmethyl substituent at position 2 of the benzodiazole core and an amine group at position 5, with the entire structure stabilized as a dihydrochloride salt.

Basic Identifiers and Nomenclature

The compound has several alternative names in chemical databases and literature:

  • Primary name: 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

  • Alternative name: 2-(2-Fluorobenzyl)-1H-benzimidazol-5-amine dihydrochloride

  • CAS Registry Number: 1172291-64-3

Molecular Structure and Representation

The molecular structure can be represented through several standard chemical notations:

SMILES Notation:
c1ccc(c(c1)Cc2[nH]c3ccc(cc3n2)N)F.Cl.Cl

InChI:
InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H

InChIKey:
VJBKNBFQJFMRBD-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits specific physicochemical properties that determine its behavior in various experimental conditions and potential applications.

Basic Physical Properties

Table 1: Key physicochemical properties of 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₃F·2HCl
Molecular Weight314 g/mol
Physical StateSolid (presumed)-
Melting PointNot available
Boiling PointNot available
Flash PointNot available

Research Applications and Significance

The 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride compound has potential applications primarily in scientific research and possibly as a chemical intermediate in synthesis processes.

Structural Significance

The benzodiazole core with fluorophenyl substitution represents an important structural motif in medicinal chemistry. Compounds with similar structures have been investigated for various biological activities, though specific data on this particular derivative is limited in the available search results.

ParameterSpecificationReference
Purity≥95%
Available Package Size25mg
Storage Recommendation-20°C (long-term)
Intended UseScientific research only

Future Research Directions

Given the limited information available on this specific compound, several research directions could prove valuable for expanding scientific understanding of its properties and potential applications.

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